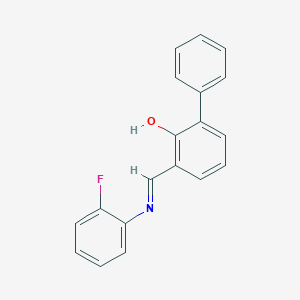
N-(3-Phenylsalicylidene)-2-tert-butylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Phenylsalicylidene)-2-tert-butylaniline (PBTA) is an organic compound consisting of a phenyl group linked to a tert-butyl group, which is then attached to an aniline group. PBTA is a derivative of salicylic acid and is used in a variety of scientific research applications. PBTA is a versatile compound with a wide range of applications in the fields of organic synthesis, materials science, and biochemistry.
Aplicaciones Científicas De Investigación
N-(3-Phenylsalicylidene)-2-tert-butylaniline is used in a variety of scientific research applications, including organic synthesis, materials science, and biochemistry. In organic synthesis, N-(3-Phenylsalicylidene)-2-tert-butylaniline is used as a reagent to synthesize other compounds. In materials science, N-(3-Phenylsalicylidene)-2-tert-butylaniline is used to create polymers and other materials with unique properties. In biochemistry, N-(3-Phenylsalicylidene)-2-tert-butylaniline is used to study the structure and function of proteins and other biomolecules.
Mecanismo De Acción
N-(3-Phenylsalicylidene)-2-tert-butylaniline has a unique mechanism of action that is highly dependent on its structure. The phenyl group of N-(3-Phenylsalicylidene)-2-tert-butylaniline is able to interact with the hydrophobic regions of proteins, while the tert-butyl group is able to interact with the hydrophilic regions of proteins. The aniline group is able to interact with both hydrophobic and hydrophilic regions of proteins. This allows N-(3-Phenylsalicylidene)-2-tert-butylaniline to interact with and modulate the activity of proteins in a variety of ways.
Biochemical and Physiological Effects
N-(3-Phenylsalicylidene)-2-tert-butylaniline has a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, receptors, and transporters. N-(3-Phenylsalicylidene)-2-tert-butylaniline has also been shown to have anti-inflammatory, anti-bacterial, and anti-fungal effects. Additionally, N-(3-Phenylsalicylidene)-2-tert-butylaniline has been shown to have anti-cancer activity, as well as neuroprotective and cardioprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-Phenylsalicylidene)-2-tert-butylaniline has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. Additionally, N-(3-Phenylsalicylidene)-2-tert-butylaniline is highly soluble in water and has a low toxicity. However, there are some limitations to consider when using N-(3-Phenylsalicylidene)-2-tert-butylaniline in lab experiments. N-(3-Phenylsalicylidene)-2-tert-butylaniline is not very soluble in organic solvents and can be difficult to purify. Additionally, N-(3-Phenylsalicylidene)-2-tert-butylaniline is not very stable in acidic or basic solutions and can be easily hydrolyzed.
Direcciones Futuras
N-(3-Phenylsalicylidene)-2-tert-butylaniline has a wide range of potential future directions. It could be used to develop new drugs and treatments for a variety of diseases. Additionally, N-(3-Phenylsalicylidene)-2-tert-butylaniline could be used to develop more efficient and environmentally friendly ways of synthesizing organic compounds. N-(3-Phenylsalicylidene)-2-tert-butylaniline could also be used to develop new materials with unique properties. Finally, N-(3-Phenylsalicylidene)-2-tert-butylaniline could be used to develop new techniques for studying the structure and function of proteins and other biomolecules.
Métodos De Síntesis
N-(3-Phenylsalicylidene)-2-tert-butylaniline can be synthesized through a series of chemical reactions. The first step is to react salicylic acid with a tert-butyl bromide in the presence of a base, such as triethylamine, to form a tert-butyl ester of salicylic acid. The ester can then be reacted with an aniline derivative, such as aniline hydrochloride, to form N-(3-Phenylsalicylidene)-2-tert-butylaniline. The reaction can be carried out in a variety of solvents, such as dichloromethane, and is usually completed in a few hours.
Propiedades
IUPAC Name |
2-[(2-tert-butylphenyl)iminomethyl]-6-phenylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c1-23(2,3)20-14-7-8-15-21(20)24-16-18-12-9-13-19(22(18)25)17-10-5-4-6-11-17/h4-16,25H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRNZXDRVYREGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1N=CC2=C(C(=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Phenylsalicylidene)-2-tert-butylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Bis[(N-2-chloro-4-methylphenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298072.png)
![2,3-Bis[(N-3-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298079.png)
![2,3-Bis[(N-4-bromo-2,6-dimethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298081.png)
![1,2-Diphenyl-1,2-Bis[(N-phenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298086.png)
![2,3-Bis[(N-4-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298090.png)
![3,4-Bis[(N-3-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298092.png)
![3,4-Bis[(N-4-chlorophenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298099.png)
![2,3-Bis[(N-4-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298110.png)
![1,2-Diphenyl-1,2-Bis[(N-5-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298123.png)
![2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298127.png)
![2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298130.png)
![2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298133.png)

